Calamenene
Overview
Description
Calamenene is a naturally occurring sesquiterpene found in various plants, including species of the genus Chamaecyparis and Dysoxylum. It is known for its distinctive aromatic properties and has been studied for its potential therapeutic benefits, particularly its antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calamenene can be synthesized starting from l-menthone through a series of reactions, including allylation, Grignard reaction, and ring-closing metathesis. The process involves treating l-menthone with lithium diisopropylamide (LDA) followed by a Grignard reaction with methallylmagnesium chloride to form an intermediate alcohol. This intermediate is then subjected to ring-closing metathesis using Grubbs’ catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the bark of Thespesia populnea or the leaves of Croton cajucara. The extraction process includes maceration of plant material, followed by solvent extraction using methanol, ethyl acetate, or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions: Calamenene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form hydroxythis compound, which exhibits enhanced antimicrobial properties .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to hydroxythis compound.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce this compound to its corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce functional groups such as methoxy or acetoxy groups to the this compound structure.
Major Products:
Hydroxythis compound: Formed through oxidation, known for its antimicrobial activity.
Dihydrothis compound: Formed through reduction, used in various synthetic applications.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of various derivatives with enhanced biological activities.
Medicine: Investigated for its potential use in treating bacterial infections and as an antioxidant agent.
Industry: Utilized in the formulation of antimicrobial agents for aquaculture and other applications.
Mechanism of Action
Calamenene exerts its effects primarily through its interaction with bacterial cell membranes. It disrupts membrane integrity, leading to leakage of intracellular contents and cell death. Additionally, this compound can induce oxidative stress in bacterial cells, further contributing to its antimicrobial activity . The compound targets various molecular pathways, including those involved in cell wall synthesis and DNA replication .
Comparison with Similar Compounds
Calamenene is unique among sesquiterpenes due to its specific structural features and biological activities. Similar compounds include:
Hydroxythis compound: An oxidized derivative with enhanced antimicrobial properties.
Methoxythis compound: A methoxy-substituted derivative with potential therapeutic applications.
Dihydrothis compound: A reduced form of this compound used in synthetic chemistry.
Properties
IUPAC Name |
(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJIOWQJWHTJJ-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880702, DTXSID501042907 | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Cadina-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-77-2, 72937-55-4 | |
Record name | Calamenene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dimethyl-4-isopropyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calamenene, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Cadina-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALAMENENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CALAMENENE, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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